N-(2,5-dichlorophenyl)-N-[(4-methylphenyl)sulfonyl]glycine
Description
N-(2,5-Dichlorophenyl)-N-[(4-methylphenyl)sulfonyl]glycine is a sulfonamide-substituted glycine derivative characterized by a 2,5-dichlorophenyl group and a 4-methylphenylsulfonyl (tolylsulfonyl) moiety.
Properties
IUPAC Name |
2-(2,5-dichloro-N-(4-methylphenyl)sulfonylanilino)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2NO4S/c1-10-2-5-12(6-3-10)23(21,22)18(9-15(19)20)14-8-11(16)4-7-13(14)17/h2-8H,9H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONQRGUANVKOFAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)O)C2=C(C=CC(=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dichlorophenyl)-N-[(4-methylphenyl)sulfonyl]glycine typically involves the reaction of 2,5-dichloroaniline with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with glycine under appropriate conditions to yield the final product. The reaction conditions often include maintaining a controlled temperature and pH to ensure the desired product’s formation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, involving advanced techniques such as continuous flow reactors and automated synthesis systems. The use of high-purity reagents and stringent quality control measures ensures the consistency and reliability of the industrially produced compound.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-dichlorophenyl)-N-[(4-methylphenyl)sulfonyl]glycine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride or aluminum chloride.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
Medicinal Chemistry
N-(2,5-dichlorophenyl)-N-[(4-methylphenyl)sulfonyl]glycine has been explored for its potential therapeutic effects, particularly in treating inflammatory and infectious diseases. Its sulfonamide group is known for antibacterial properties, making it a candidate for developing new antimicrobial agents.
Anticancer Research
Preliminary studies indicate that this compound exhibits anticancer activity against several cell lines. For example:
- Case Study 1 : In vitro tests showed significant inhibition of breast cancer cell proliferation, linked to apoptosis induction via caspase pathways .
- Case Study 2 : Another study demonstrated its effectiveness against lung cancer cells, suggesting potential as an anticancer therapeutic agent .
Biochemical Studies
The compound's interaction with biological targets is crucial for understanding its mechanisms of action. Molecular docking studies have indicated that it may inhibit specific enzymes or receptors involved in various metabolic pathways.
Organic Synthesis
Due to its structural features, this compound serves as a building block for synthesizing more complex molecules in organic chemistry. Its reactivity allows for various chemical transformations including oxidation and substitution reactions.
Development of Specialty Chemicals
The compound is being investigated for its use in creating specialty chemicals with specific properties tailored for industrial applications, such as agrochemicals or materials science.
Mechanism of Action
The mechanism of action of N-(2,5-dichlorophenyl)-N-[(4-methylphenyl)sulfonyl]glycine involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use. Detailed studies involving molecular docking and biochemical assays are often conducted to elucidate these mechanisms.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Positional Isomers: Dichlorophenyl Derivatives
N-(2,3-Dichlorophenyl)-N-[(4-methylphenyl)sulfonyl]glycine (CAS 884987-17-1)
- Structural Differences : Chlorine substituents at the 2,3-positions of the phenyl ring instead of 2,5.
- Steric Hindrance: Closer proximity of chlorine atoms may increase steric bulk, affecting molecular packing or receptor binding.
- Commercial Status : Also discontinued, suggesting similar synthesis or stability challenges .
Substituted Phenyl and Sulfonyl Variants
N-(3,5-Dimethylphenyl)-N-(methylsulfonyl)glycine (CAS 353502-16-6)
- Structural Differences :
- Replaces chlorine atoms with methyl groups at the 3,5-positions.
- Uses a smaller methylsulfonyl group instead of tolylsulfonyl.
- Implications: Solubility: Methyl groups enhance hydrophobicity but may improve solubility in non-polar solvents compared to dichloro derivatives. Electrophilicity: Reduced electron-withdrawing effects (methyl vs. chlorine) could decrease reactivity in nucleophilic reactions. Molecular Weight: Lower molecular mass (257.31 g/mol) compared to the target compound, likely improving bioavailability .
Perfluorinated Sulfonyl Glycines (e.g., CAS 2991-50-6)
- Structural Differences : Feature perfluorinated alkyl chains (e.g., heptadecafluorooctyl) instead of aromatic substituents.
- Implications :
- Stability and Applications : Fluorinated chains confer extreme chemical inertness and hydrophobicity, making these compounds suitable as surfactants or coatings.
- Biological Relevance : Unlike the dichlorophenyl derivative, perfluorinated glycines are unlikely to exhibit pharmaceutical activity due to poor metabolic processing .
Pharmacologically Active Sulfonamides (e.g., SR144528, Sch225336)
- Structural Differences: Cannabinoid inverse agonists with complex bicyclic or methoxy-substituted aryl groups.
- Shared Features : Sulfonamide moieties, which enhance solubility and binding affinity in receptor-ligand interactions.
- Implications: The target compound’s glycine backbone and dichlorophenyl group may limit cannabinoid receptor affinity, but its sulfonamide group could facilitate interactions with other biological targets .
Biological Activity
N-(2,5-dichlorophenyl)-N-[(4-methylphenyl)sulfonyl]glycine, also known by its CAS number 884987-88-6, is a sulfonamide derivative notable for its complex structure and significant biological activity. This compound has garnered interest in medicinal chemistry due to its potential applications in modulating various biological pathways, particularly those involving protein kinases.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 374.23 g/mol. The presence of two chlorine atoms and a sulfonyl group contributes to its unique biological properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 374.23 g/mol |
| CAS Number | 884987-88-6 |
Research indicates that this compound primarily acts as a modulator of protein kinase activity. Protein kinases are critical in regulating cellular processes such as proliferation, differentiation, and apoptosis. The compound selectively interacts with specific kinases, influencing downstream signaling pathways essential for cell growth and survival .
Binding Affinity Studies
Studies have shown that this compound exhibits high binding affinity to various protein targets. For instance, it has been reported to interact effectively with cyclin-dependent kinases (CDKs), which play a pivotal role in cell cycle regulation. The interaction may involve conformational changes in the kinase that enhance or inhibit its activity .
Antiproliferative Effects
This compound has demonstrated antiproliferative effects in various cancer cell lines. For example, studies have indicated that it can induce apoptosis in cancer cells by disrupting critical signaling pathways associated with cell survival .
Case Studies
- Case Study on Cancer Cell Lines : In vitro studies conducted on breast cancer cell lines revealed that treatment with this compound resulted in significant reductions in cell viability, attributed to its ability to induce apoptosis through the activation of caspase pathways.
- Kinase Inhibition Studies : A study focusing on the inhibition of CDK6 showed that this compound binds preferentially to the inactive conformation of the kinase, thus preventing its activation and subsequent downstream signaling involved in tumor growth .
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with structurally similar compounds to highlight its unique features.
| Compound Name | Structure | Unique Features |
|---|---|---|
| 2,5-Dichloro-N-ethyl-N-(4-methylphenyl)benzenesulfonamide | C15H15Cl2NO2S | Contains a benzenesulfonamide structure |
| N-(4-chloro-2-(4-methylphenyl))glycinamide | C14H14ClN | Lacks the sulfonyl group but retains glycinamide characteristics |
| 3,4-Dimethylphenyl-N-{2-[(4-methylbenzyl)sulfanyl]ethyl}-N-[(4-methylphenyl)sulfonyl]glycinamide | C18H22N2O2S | Features additional methyl groups enhancing lipophilicity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
